2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Anti-inflammatory Edema inhibition NSAID development

Procure this heterocyclic scaffold (CAS 21801-79-6) for medicinal chemistry programs targeting inflammation, cancer, and infectious diseases. The 2-methyl substituent confers a 1.6-fold increase in edema inhibition versus the 2-phenyl analog in rat paw edema models, while also altering pKa and aqueous solubility for optimized formulation. Functionalize the 3-carboxylic acid to explore SAR and tunable cytotoxicity.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 21801-79-6
Cat. No. B1346943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS21801-79-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6/h2-5H,1H3,(H,12,13)
InChIKeyFBIUGCLQMKPURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-79-6): An Imidazopyridine Scaffold with Quantitative Differentiation for Chemical Procurement


2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-79-6) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic core with a carboxylic acid at the 3‑position and a methyl group at the 2‑position [1]. Its molecular formula is C9H8N2O2 and it has a molecular weight of 176.17 g/mol . The compound is primarily utilized as a synthetic intermediate and scaffold for medicinal chemistry programs targeting inflammation, cancer, and infectious diseases [2].

Why Generic Substitution of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is Scientifically Inadvisable


The imidazo[1,2-a]pyridine class exhibits pronounced structure‑activity relationships wherein even minor substituent changes profoundly alter pharmacological and physicochemical profiles. Direct replacement of the 2‑methyl substituent with hydrogen, phenyl, or trifluoromethyl groups—or repositioning the methyl group—yields compounds with divergent anti‑inflammatory potency, enzyme inhibition, and solubility [1][2]. For instance, the 2‑phenyl analog displays a distinct ulcerogenic profile and chloride secretion effect absent in the 2‑methyl parent, while 2‑unsubstituted derivatives exhibit different pKa values and aqueous solubility, impacting formulation and bioavailability . Consequently, substitution without prior comparative validation risks compromising assay reproducibility, biological activity, and downstream synthetic feasibility.

Quantitative Differentiation Evidence for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: Head-to-Head Comparative Data


Enhanced Anti‑Inflammatory Potency versus 2‑Phenyl Analog in Carrageenan‑Induced Edema Model

The 2‑methyl derivative demonstrates superior anti‑inflammatory activity compared to the 2‑phenyl analog. In a carrageenan‑induced rat paw edema assay, 2‑methylimidazo[1,2-a]pyridine‑3‑carboxylic acid (administered orally at 100 mg/kg) inhibited edema formation by 45%, whereas the corresponding 2‑phenyl substituted compound exhibited only 28% inhibition under identical conditions [1].

Anti-inflammatory Edema inhibition NSAID development

Pantothenate Synthetase Inhibition: Low‑Micromolar Potency of 2‑Methylcarbohydrazide Derivatives

A derivative of 2‑methylimidazo[1,2-a]pyridine‑3‑carboxylic acid (N'‑(1‑naphthoyl)‑2‑methylimidazo[1,2-a]pyridine‑3‑carbohydrazide) inhibited Mycobacterium tuberculosis pantothenate synthetase (PS) with an IC50 of 1.90 ± 0.12 μM, while the parent acid itself served as the key scaffold for generating this activity. In contrast, imidazo[1,2-a]pyridine‑3‑carboxylic acid derivatives lacking the 2‑methyl group showed no reported PS inhibition in the same virtual screening study [1]. The derivative also exhibited an MIC of 4.53 μM against MTB with no cytotoxicity at 50 μM, providing a selectivity window.

Antitubercular Pantothenate synthetase Enzyme inhibition

Physicochemical Differentiation: Higher pKa and Reduced Solubility Relative to Unsubstituted Imidazopyridine‑3‑carboxylic Acid

The 2‑methyl substituent alters the acid‑base character and aqueous solubility. The predicted pKa of 2‑methylimidazo[1,2-a]pyridine‑3‑carboxylic acid is -0.55 ± 0.41 , whereas the unsubstituted imidazo[1,2-a]pyridine‑3‑carboxylic acid has a predicted pKa of -0.61 ± 0.41 . This slight upward shift in pKa reflects a marginally weaker acidity, attributable to the electron‑donating methyl group. Experimental water solubility is 0.393 mg/mL (0.00223 mol/L) , compared to an estimated 0.775 mg/mL for the unsubstituted analog (based on log Kow 2.19) , indicating the methyl group reduces aqueous solubility by approximately 50%.

Physicochemical properties pKa Solubility

Antimycobacterial Activity of Hydrazide Derivatives: Comparative Weakness versus Isoniazid

The hydrazide derivative of 2‑methylimidazo[1,2-a]pyridine‑3‑carboxylic acid, designed as a bioisostere of isoniazid, exhibited significantly weaker antimycobacterial activity. At a concentration of 6.25 μg/mL, the hydrazide showed no significant in vitro antituberculous activity, whereas the positive control rifampin had an MIC of 0.031 μg/mL and isoniazid is typically active at ≤0.1 μg/mL [1]. This quantitative underperformance confirms that simple bioisosteric replacement does not confer potent anti‑TB activity and highlights the need for further structural optimization when using this scaffold for tuberculosis applications.

Antitubercular Hydrazide Bioisostere

Synthetic Accessibility: Established One‑Pot Route with ~45% Overall Yield

The compound is readily accessible via condensation of 2‑aminopyridine with ethyl 2‑chloroacetoacetate in ethanol at 80°C for 2 days, followed by hydrolysis, yielding approximately 45% overall [1]. In contrast, the unsubstituted imidazo[1,2-a]pyridine‑3‑carboxylic acid typically requires alternative cyclization conditions (e.g., using chloroacetaldehyde) with reported yields ranging from 30‑60% depending on substrate . The 2‑methyl variant benefits from a more convergent and reproducible synthesis, offering a reliable supply for medicinal chemistry campaigns.

Synthesis Yield Process chemistry

Cytotoxicity Profile: Selective Window in Derivative Form versus Direct Parent Acid

While the parent 2‑methylimidazo[1,2-a]pyridine‑3‑carboxylic acid itself is not typically assessed for direct cytotoxicity, its N'‑(1‑naphthoyl)carbohydrazide derivative demonstrated no cytotoxicity against RAW 264.7 macrophages at concentrations up to 50 μM, while maintaining an MIC of 4.53 μM against MTB [1]. This provides a selectivity index of >11. In contrast, the 2‑methylimidazo[1,2-a]pyridine scaffold in a CDK inhibitor context (compound 1) exhibited cytotoxic activity with IC50 values ranging from 1.5‑5 μM across several cancer cell lines [2], indicating that cytotoxicity is highly derivative‑dependent. The parent acid therefore serves as a neutral scaffold that can be tuned for either cytotoxic or non‑cytotoxic outcomes through appropriate functionalization.

Cytotoxicity Selectivity Cancer

Evidence‑Based Application Scenarios for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-79-6)


Anti‑Inflammatory Drug Discovery: Scaffold for NSAID‑Like Agents

Procure this compound as a core scaffold for synthesizing novel non‑steroidal anti‑inflammatory agents. The 2‑methyl substituent confers a 1.6‑fold increase in edema inhibition compared to the 2‑phenyl analog in rat paw edema models [1]. Researchers can further functionalize the 3‑carboxylic acid to esters, amides, or hydrazides to explore SAR and optimize potency.

Antitubercular Lead Optimization: Starting Point for Pantothenate Synthetase Inhibitors

Use 2‑methylimidazo[1,2-a]pyridine‑3‑carboxylic acid to generate carbohydrazide derivatives that inhibit Mycobacterium tuberculosis pantothenate synthetase. A derivative (5b) shows IC50 = 1.90 μM and MIC = 4.53 μM with no cytotoxicity at 50 μM, establishing a selectivity window [2]. The parent acid is the essential precursor for this pharmacophore series.

Physicochemical Property Studies: Investigating Methyl Substitution Effects on pKa and Solubility

Employ this compound in comparative physicochemical studies to understand how the 2‑methyl group alters acid‑base properties (pKa -0.55 vs -0.61 for unsubstituted) and aqueous solubility (0.393 mg/mL vs ~0.775 mg/mL for unsubstituted) . These data are critical for formulation development and predicting in vivo behavior of imidazopyridine‑based drug candidates.

Chemical Biology Tool: Modular Scaffold for Targeted Cytotoxicity or Non‑Cytotoxic Applications

Leverage the tunable cytotoxicity of derivatives: functionalization at the 3‑carboxyl group can yield compounds with either potent cancer cell cytotoxicity (IC50 1.5‑5 μM as CDK inhibitors) or complete absence of cytotoxicity against normal macrophages up to 50 μM (as antitubercular agents) [3][4]. The parent acid serves as a versatile building block for creating both cytotoxic and cytocompatible probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.